3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy groups and a thiophene-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, thiophene-2-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized to form the oxadiazole ring.
Substitution on the Benzamide Core: The benzamide core is substituted with ethoxy groups through an etherification reaction. This involves reacting 3,4,5-trihydroxybenzoic acid with ethyl iodide in the presence of a base to form the triethoxy derivative.
Coupling Reaction: The final step involves coupling the oxadiazole-thiophene moiety with the triethoxybenzamide. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The ethoxy groups on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potential pathways include those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)benzamide: Similar structure but with a different oxadiazole isomer.
Uniqueness
3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-4-24-13-10-12(11-14(25-5-2)16(13)26-6-3)17(23)20-19-22-21-18(27-19)15-8-7-9-28-15/h7-11H,4-6H2,1-3H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHCRACACSUCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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